molecular formula C15H20BrN3O3 B2389226 4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899757-63-2

4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2389226
CAS No.: 899757-63-2
M. Wt: 370.247
InChI Key: COZOTGDTSMHHHS-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H20BrN3O3 and its molecular weight is 370.247. The purity is usually 95%.
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Scientific Research Applications

Glycolic Acid Oxidase Inhibition

One scientific research application of compounds structurally related to 4-((4-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves the inhibition of glycolic acid oxidase. 4-Substituted 2,4-dioxobutanoic acids, containing lipophilic 4-substituents similar in structure to the mentioned compound, have demonstrated potent in vitro inhibition of porcine liver glycolic acid oxidase. The most potent inhibitors from this group have shown I50 values as low as 6 X 10(-8)M, highlighting their potential in scientific studies related to glycolic acid oxidase activity and its associated metabolic pathways (Williams et al., 1983).

Novel Surfactant Synthesis

Another application is found in the synthesis of new surfactants. A compound similar to this compound, with a benzene spacer, was synthesized using a novel copper-catalyzed cross-coupling reaction. The resulting surfactant showed the ability to form unusual large-diameter premicellar aggregation below the critical micelle concentration (CMC), suggesting potential applications in the study and development of novel surfactant materials (Chen, Hu, & Fu, 2013).

Catechol Oxidase Activity Modulation

In the context of catechol oxidase models, less symmetrical dicopper(II) complexes, incorporating ligands with structural elements similar to this compound, have been synthesized. These complexes provided insights into the influence of thioether groups near the metal site on catecholase activity. This research has implications for understanding the enzymatic mechanisms of type 3 copper proteins and developing model compounds for biochemical studies (Merkel et al., 2005).

Properties

IUPAC Name

4-(4-bromoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZOTGDTSMHHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.